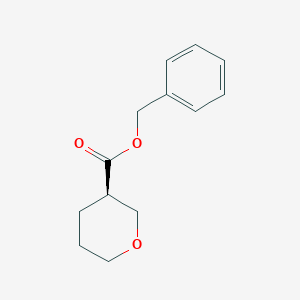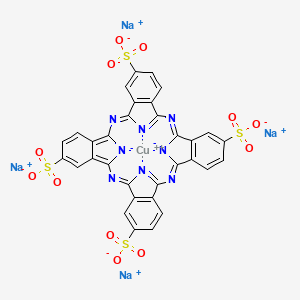
4-Chloro-2-methoxy-5-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5ClN2O3. It is a light yellow solid that is used in various chemical and industrial applications. This compound is known for its unique chemical structure, which includes a chloro, methoxy, and nitro group attached to a benzonitrile core.
準備方法
Synthetic Routes and Reaction Conditions
4-Chloro-2-methoxy-5-nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-chloro-2-methoxy-5-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile compound. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate the use of catalysts to enhance reaction rates and reduce the formation of by-products.
化学反応の分析
Types of Reactions
4-Chloro-2-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Reduction: 4-Chloro-2-methoxy-5-aminobenzonitrile.
Oxidation: 4-Chloro-2-methoxy-5-nitrobenzoic acid.
科学的研究の応用
4-Chloro-2-methoxy-5-nitrobenzonitrile is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-chloro-2-methoxy-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. The chloro and methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
4-Nitrobenzonitrile: Lacks the chloro and methoxy groups, making it less reactive in certain substitution reactions.
2-Methoxy-4-nitrobenzonitrile: Similar structure but with different positioning of the chloro group, leading to variations in reactivity and applications.
2-Chloro-5-nitrobenzonitrile: Similar but lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
4-Chloro-2-methoxy-5-nitrobenzonitrile is unique due to the presence of all three functional groups (chloro, methoxy, and nitro) on the benzonitrile core. This combination of groups provides a versatile platform for various chemical transformations and applications in research and industry.
特性
分子式 |
C8H5ClN2O3 |
|---|---|
分子量 |
212.59 g/mol |
IUPAC名 |
4-chloro-2-methoxy-5-nitrobenzonitrile |
InChI |
InChI=1S/C8H5ClN2O3/c1-14-8-3-6(9)7(11(12)13)2-5(8)4-10/h2-3H,1H3 |
InChIキー |
NXGOJSOVJVXGIU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C#N)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Phenylindeno[1,2-b]carbazol-11(5H)-one](/img/structure/B12099747.png)




![2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane](/img/structure/B12099765.png)
![6-[4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carboxaldehyde](/img/structure/B12099779.png)

![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B12099787.png)
![Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr](/img/structure/B12099791.png)



